2,3-Diethyl-1,2,3,4-tetrahydro-1,4-ethanonaphthalen-5-amine
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Overview
Description
2,3-Diethyl-1,2,3,4-tetrahydro-1,4-ethanonaphthalen-5-amine is an organic compound with a complex structure. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its unique arrangement of ethyl groups and a tetrahydro-ethanonaphthalene core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-1,2,3,4-tetrahydro-1,4-ethanonaphthalen-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-1,4-ethanonaphthalen-5-amine with diethyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of high-purity reagents and advanced catalytic systems ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-1,2,3,4-tetrahydro-1,4-ethanonaphthalen-5-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines and hydrocarbons.
Scientific Research Applications
2,3-Diethyl-1,2,3,4-tetrahydro-1,4-ethanonaphthalen-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Diethyl-1,2,3,4-tetrahydro-1,4-ethanonaphthalen-5-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar core structure but lacking the ethyl groups.
1,4-Methanonaphthalen-5-amine: Another related compound with different substituents.
Uniqueness
2,3-Diethyl-1,2,3,4-tetrahydro-1,4-ethanonaphthalen-5-amine is unique due to its specific arrangement of ethyl groups and the tetrahydro-ethanonaphthalene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H23N |
---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
9,10-diethyltricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-amine |
InChI |
InChI=1S/C16H23N/c1-3-10-11(4-2)14-9-8-12(10)13-6-5-7-15(17)16(13)14/h5-7,10-12,14H,3-4,8-9,17H2,1-2H3 |
InChI Key |
ROZYYIYOOOXVHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCC(C1CC)C3=C2C=CC=C3N |
Origin of Product |
United States |
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